N-ethyl-N-methylpropan-2-amine

Catalog No.
S15254219
CAS No.
39198-07-7
M.F
C6H15N
M. Wt
101.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-ethyl-N-methylpropan-2-amine

CAS Number

39198-07-7

Product Name

N-ethyl-N-methylpropan-2-amine

IUPAC Name

N-ethyl-N-methylpropan-2-amine

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

InChI

InChI=1S/C6H15N/c1-5-7(4)6(2)3/h6H,5H2,1-4H3

InChI Key

UTLDDSNRFHWERZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(C)C

N-ethyl-N-methylpropan-2-amine, with the chemical formula C6H15NC_6H_{15}N and CAS number 39198-07-7, is a tertiary amine characterized by its structure, which features an ethyl group and a methyl group attached to a propan-2-amine backbone. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The molecular weight of N-ethyl-N-methylpropan-2-amine is approximately 101.19 g/mol, with a logP value indicating moderate lipophilicity, which can influence its biological activity and solubility in organic solvents .

Typical of amines:

  • Alkylation Reactions: As a nucleophile, it can react with alkyl halides to form quaternary ammonium salts.
  • Acid-Base Reactions: It can act as a base due to the lone pair of electrons on the nitrogen atom, allowing it to accept protons and form ammonium ions.
  • Formation of Amides: It can react with carboxylic acids or acid chlorides to form amides, which are important in synthetic organic chemistry.

These reactions highlight the compound's versatility in organic synthesis .

N-ethyl-N-methylpropan-2-amine can be synthesized through various methods:

  • Alkylation of Amines: A common method involves reacting N-methylpropan-2-amine with ethyl halides (e.g., ethyl bromide) under basic conditions to yield the desired product.
    N methylpropan 2 amine+Ethyl halideN ethyl N methylpropan 2 amine\text{N methylpropan 2 amine}+\text{Ethyl halide}\rightarrow \text{N ethyl N methylpropan 2 amine}
  • Reductive Amination: This method involves the reaction of an appropriate aldehyde or ketone with ammonia or an amine in the presence of reducing agents.

These synthesis routes illustrate the compound's accessibility for research and industrial applications .

N-ethyl-N-methylpropan-2-amine has several potential applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of various pharmaceutical compounds.
  • Organic Synthesis: Its reactivity allows it to be used in creating more complex organic molecules.
  • Chemical Research: Its unique structure makes it a candidate for studies related to amine chemistry and its derivatives.

The compound's applications underscore its importance in both academic research and industrial chemistry .

Interaction studies involving N-ethyl-N-methylpropan-2-amine focus on its behavior in biological systems and its interactions with other molecules:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could provide insights into its potential pharmacological effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized can reveal its stability and efficacy as a therapeutic agent.

Such studies are crucial for assessing safety profiles and therapeutic potentials .

N-ethyl-N-methylpropan-2-amine shares structural similarities with several other amines, including:

Compound NameStructureUnique Features
N,N-DimethylethylamineC5H13NC_5H_{13}NTwo methyl groups; often used as a solvent
N-Ethyl-N-methylpropaneC6H15NC_6H_{15}NSimilar structure; used in organic synthesis
N-Ethyl-N-isopropylamineC6H15NC_6H_{15}NContains an isopropyl group; different sterics
N,N-DiethylethanamineC6H15NC_6H_{15}NTwo ethyl groups; exhibits different reactivity

The uniqueness of N-ethyl-N-methylpropan-2-amine lies in its specific combination of ethyl and methyl groups on the nitrogen atom, influencing its reactivity and biological properties compared to these similar compounds .

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

101.120449483 g/mol

Monoisotopic Mass

101.120449483 g/mol

Heavy Atom Count

7

Dates

Modify: 2024-08-11

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